DL-Tartaric acid-d2

Mass Spectrometry Stable Isotope Labeling Quantitative Analysis

DL-Tartaric acid-d2 is a stable isotope-labeled internal standard that eliminates co-elution and matrix-effect errors in LC-MS/MS quantification of tartaric acid in wine, fruit juice and processed foods. Its +2 Da mass shift allows precise compensation of ionization suppression, delivering accuracy that unlabeled standards cannot provide. Ideal for authenticity testing, metabolomics, and chiral separation studies. Partner with reliable suppliers offering full characterization and consistent purity.

Molecular Formula C4H6O6
Molecular Weight 152.10 g/mol
Cat. No. B12405551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Tartaric acid-d2
Molecular FormulaC4H6O6
Molecular Weight152.10 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m0/s1/i1D,2D
InChIKeyFEWJPZIEWOKRBE-DSWNTLALSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Tartaric acid-d2: Deuterated Analytical Standard for Precise Quantitation and Tracer Studies


DL-Tartaric acid-d2 (CAS 181376-62-5) is a stable isotope-labeled analog of the racemic organic acid, DL-Tartaric acid (CAS 133-37-9). It is specifically a deuterated form where two hydrogen atoms are replaced by deuterium (²H) at the 2 and 3 positions, resulting in a molecular formula of C₄H₄D₂O₆ and a molecular weight of 152.10 . As an isotopologue, it retains the same core chemical and physical properties as the unlabeled compound, enabling its primary utility as an internal standard for quantitative analysis in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, as well as a tracer in metabolic and environmental studies .

Why Unlabeled DL-Tartaric Acid Fails as an Internal Standard: The Critical Need for DL-Tartaric acid-d2


In complex analytical matrices, the accurate quantification of tartaric acid is fundamentally limited by matrix effects, ionization suppression, and sample preparation variability. Substituting the unlabeled DL-Tartaric acid as a calibration standard or internal control introduces a critical, unquantifiable source of error: the analyte and its standard are chemically identical and cannot be distinguished by a mass spectrometer or chromatographic detector . This co-elution and spectral overlap prevents the correction of recovery losses or detector response fluctuations. The use of DL-Tartaric acid-d2 as a stable isotope-labeled internal standard (SIL-IS) circumvents this limitation. Because it is virtually chemically identical to the analyte but possesses a distinct mass (+2 Da), it co-elutes precisely, thereby mimicking the analyte's behavior through all analytical steps, including extraction, derivatization, and ionization . This allows for the direct compensation of matrix effects and signal variation, making accurate and precise quantification possible where it would otherwise fail.

Quantitative Differentiation of DL-Tartaric acid-d2: Evidence for Superior Analytical Performance


Isotopic Purity and Mass Spectral Differentiation: DL-Tartaric acid-d2 vs. Unlabeled DL-Tartaric Acid

DL-Tartaric acid-d2 achieves a high isotopic enrichment, providing a distinct +2.01 Da mass shift relative to the unlabeled DL-Tartaric acid (150.09 Da). This mass difference is critical for mass spectrometry (MS) applications, enabling baseline resolution between the analyte and its internal standard . Unlabeled DL-Tartaric acid cannot be used as an internal standard for MS quantification of itself because it is isobaric and indistinguishable, leading to signal overlap and an inability to correct for matrix effects .

Mass Spectrometry Stable Isotope Labeling Quantitative Analysis

Signal-to-Noise Enhancement in NMR Spectroscopy via Proton Elimination

The deuterium substitution at the C2 and C3 methine positions in DL-Tartaric acid-d2 eliminates the corresponding ¹H-NMR signals from the analyte spectrum. In the context of NMR analysis of complex biological fluids (e.g., urine, wine), the strong water (HOD) signal is a major source of interference. When DL-Tartaric acid-d2 is used as an internal standard for ¹H-NMR quantification of other compounds, its C2 and C3 protons do not contribute to the spectral region of interest, thereby improving the signal-to-noise ratio and dynamic range for quantifying the target analyte . While this is a class-level benefit of deuteration, for tartaric acid specifically, it simplifies the crowded carbohydrate and organic acid region (~3.5-5.5 ppm) of the spectrum [1].

NMR Spectroscopy Isotopic Labeling Solvent Suppression

Physicochemical Identity and Co-Elution: Guaranteeing Accurate Internal Standard Performance

The core principle of a SIL-IS is that it is chemically identical to the analyte, thereby perfectly mimicking its behavior during sample preparation and analysis. For DL-Tartaric acid-d2, its solubility profile in water and common organic solvents (e.g., ethanol, DMSO) is effectively identical to that of unlabeled DL-Tartaric acid [1]. This ensures that the internal standard and the analyte co-extract and co-elute, which is a prerequisite for correcting for analytical variability. In contrast, structurally similar but chemically distinct analogs (e.g., malic acid) used as surrogate internal standards would exhibit different extraction efficiencies and chromatographic retention times, leading to inaccurate quantification [2].

Chromatography Method Validation Internal Standard

High-Value Applications for DL-Tartaric acid-d2 in Analytical and Life Science Workflows


Accurate Quantification of Tartaric Acid in Wine, Food, and Beverages by LC-MS/MS

This is the primary application for DL-Tartaric acid-d2. Used as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS methods, it enables the precise quantification of tartaric acid in complex matrices like wine, fruit juice, and processed foods . By compensating for matrix-induced ion suppression, the SIL-IS allows for accurate determination of tartaric acid content, which is crucial for authenticity testing (e.g., detecting adulteration of pomegranate juice with grape juice) and for monitoring the consistency of wine production [1].

Metabolic Tracer Studies to Elucidate Biochemical Pathways

The deuterium atoms in DL-Tartaric acid-d2 serve as a stable, non-radioactive tracer. When introduced into a biological system (e.g., a cell culture, an animal model, or a soil sample), its metabolic fate can be followed using mass spectrometry . This allows researchers to map the catabolic pathways of tartaric acid, identify novel metabolites, and quantify the flux through these pathways. This is a superior alternative to using radioactive (e.g., ¹⁴C) tracers due to improved safety and easier disposal [1].

Internal Standard for NMR-Based Metabolomics of Biofluids

DL-Tartaric acid-d2 can be employed as an internal concentration and chemical shift reference standard for ¹H-NMR analysis of biofluids like urine or plasma . Its deuterated nature simplifies the spectrum, preventing its own signals from overlapping with those of important endogenous metabolites in the crowded organic acid and carbohydrate region (3.5-5.5 ppm). This facilitates more accurate quantification of metabolites such as glucose, lactate, and citrate, enhancing the statistical power of metabolomic studies [1].

Investigating Chiral Recognition and Enantioseparation Mechanisms

While DL-Tartaric acid-d2 is a racemic mixture, its deuterated form is a valuable tool for studying chiral separation mechanisms . In fundamental studies of chromatography or capillary electrophoresis, the deuterium label allows the unlabeled and labeled enantiomers to be tracked independently. This can be used to probe the subtle kinetic isotope effects on enantiomeric binding to chiral stationary phases, providing mechanistic insights into the molecular recognition processes that drive enantioseparation [1].

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